An In-depth Technical Guide to L-γ-Myristoyl-α-lysolecithin: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to L-γ-Myristoyl-α-lysolecithin: Properties, Applications, and Experimental Protocols
Introduction
L-γ-Myristoyl-α-lysolecithin, also known by its common synonym 1-Myristoyl-sn-glycero-3-phosphocholine or the shorthand LysoPC(14:0), is a lysophospholipid of significant interest in the scientific community. As a derivative of phosphatidylcholine where a fatty acid has been removed, this molecule possesses unique amphiphilic properties that make it a powerful tool in various research and development domains.[1][2] Its dual role as a biological signaling molecule and a potent biochemical tool has cemented its importance in fields ranging from neuroscience to drug delivery and nutritional science. This guide provides an in-depth exploration of its chemical nature, biological functions, and practical applications, offering researchers a comprehensive resource for leveraging this versatile compound in their work.
Part 1: Physicochemical Characterization
A thorough understanding of a molecule's physical and chemical properties is foundational to its effective application. LysoPC(14:0) is characterized by a hydrophilic phosphocholine headgroup and a single hydrophobic myristoyl (14-carbon saturated) acyl chain. This structure dictates its behavior in aqueous and lipid environments.
Chemical Identity
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IUPAC Name: (R)-2-Hydroxy-3-(tetradecanoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate[1]
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Synonyms: 1-Myristoyl-sn-glycero-3-phosphocholine, L-GAMMA-MYRISTOYL-ALPHA-LYSOLECITHIN, LysoPC(14:0/0:0)[1]
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CAS Number: 20559-16-4[1]
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Molecular Formula: C₂₂H₄₆NO₇P[1]
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Molar Mass: 467.58 g/mol [1]
Caption: 2D structure of L-γ-Myristoyl-α-lysolecithin.
Physical and Chemical Properties
The physical properties of LysoPC(14:0) are critical for its storage, handling, and application in experimental systems.
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | [1][3] |
| Melting Point | >142°C (with decomposition) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Conditions | -20°C, in a dry, cool, and well-ventilated place | [1][4][] |
Part 2: Biological Significance and Key Applications
The utility of LysoPC(14:0) stems from its biological activity and its ability to perturb and reorganize lipid membranes, making it an invaluable tool in various scientific disciplines.
A Key Tool in Neuroscience: The Lysolecithin-Induced Demyelination Model
One of the most prominent applications of LysoPC(14:0) is in the field of neuroscience, specifically in the study of demyelinating diseases like Multiple Sclerosis (MS).[6] As a powerful detergent, the focal injection of lysolecithin into the central nervous system (CNS) reliably induces localized demyelination by solubilizing the myelin sheath membranes.[7] This model allows researchers to study the entire arc of the disease process, from initial myelin destruction and inflammatory response to the subsequent recruitment of oligodendrocyte precursor cells (OPCs) and, ultimately, remyelination.[7][8] The controlled and predictable nature of this model makes it indispensable for screening and validating potential remyelination-promoting therapies.[6][9]
Caption: Workflow for the lysolecithin-induced demyelination model.
Advanced Drug Delivery Systems
The amphiphilic nature of LysoPC(14:0) makes it an excellent surfactant and emulsifying agent.[][10] This property is harnessed in pharmaceutical sciences to create sophisticated drug delivery vehicles such as liposomes, microemulsions, and other nanostructured gels.[11][12][13] By incorporating into lipid bilayers, lysolecithin can increase the fluidity and permeability of these structures, facilitating the encapsulation and subsequent release of therapeutic agents.[14][15] These lecithin-based systems can enhance the bioavailability of poorly soluble drugs, improve their penetration across biological barriers like the skin, and enable controlled release, thereby increasing therapeutic efficacy and reducing side effects.[11][16]
Caption: Lysolecithin (red) incorporated into a phospholipid bilayer.
Other Notable Biological Activities
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Antispasmodic Effects: Early research demonstrated that myristoyl-lysolecithin exhibits antispasmodic properties, inhibiting smooth muscle contraction induced by agents like acetylcholine or histamine.[1]
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Nutrient Absorption: In nutritional science, lysolecithin-based products have been shown to improve the digestion and absorption of fats and other nutrients.[17] Studies using Caco-2 intestinal cell models indicate that lysolecithin can enhance cell viability and modulate gene expression related to lipid metabolism and amino acid transport.[18]
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Immunological Research: Lysolecithin is used to solubilize myelin to create water-soluble protein-lipid complexes. These complexes are antigenic and serve as valuable tools for immunological studies related to the CNS.[19]
Part 3: Experimental Protocols and Methodologies
As a Senior Application Scientist, it is imperative to provide clear, validated protocols to ensure reproducible and reliable experimental outcomes.
Safe Handling and Solution Preparation
Safety Precautions: Adherence to good laboratory practice is essential.
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Always handle L-γ-Myristoyl-α-lysolecithin in a well-ventilated area or chemical fume hood.[4]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[20]
-
Avoid inhalation of the powder and direct contact with skin or eyes.[4] In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4]
Protocol for Preparing a 1% (10 mg/mL) LysoPC(14:0) Solution for Demyelination Studies:
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Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 10 mg of L-γ-Myristoyl-α-lysolecithin powder.
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Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile 0.9% saline or phosphate-buffered saline (PBS).
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Mixing: Vortex the solution vigorously for 1-2 minutes. The solution may appear cloudy.
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Sonication: To ensure complete solubilization and a homogenous suspension, sonicate the vial in a bath sonicator for 10-15 minutes, or until the solution becomes clear.
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Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.
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Storage: Use the solution immediately for best results. If short-term storage is necessary, it can be kept at 4°C for a few days, though fresh preparation is always recommended. For long-term storage, aliquot and freeze at -20°C.
Protocol: Induction of Focal Demyelination in the Mouse Corpus Callosum
This protocol describes a standard method for inducing a demyelinating lesion to study repair mechanisms.
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Anesthesia: Anesthetize an adult mouse (e.g., C57BL/6, 8-10 weeks old) using a standard inhalation (e.g., isoflurane) or injectable anesthetic protocol approved by your institution's animal care committee.
-
Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Surgical Preparation: Shave the scalp, and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the corpus callosum. A common set of coordinates relative to Bregma is: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): +1.0 mm; Dorsoventral (DV): -1.8 mm.
-
Microinjection: Load a Hamilton syringe with the freshly prepared 1% lysolecithin solution. Lower the needle to the target DV coordinate.
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Infusion: Infuse 1 µL of the lysolecithin solution slowly over 5-10 minutes to minimize mechanical damage. Leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.
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Closure: Slowly withdraw the needle. Suture the scalp incision.
-
Post-Operative Care: Administer analgesics as per your approved protocol. Monitor the animal closely during recovery.
-
Analysis: Tissue can be harvested at various time points to study the progression of demyelination (e.g., 3, 7 days) and remyelination (e.g., 10, 14, 21 days).
Analytical Characterization Techniques
The purity and identity of LysoPC(14:0), as well as its quantification in biological matrices, require sophisticated analytical methods.
| Analytical Technique | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of lysophospholipids from complex lipid mixtures, often based on reverse-phase or hydrophilic interaction (HILIC) principles.[21] |
| Mass Spectrometry (MS/MS) | Provides definitive structural identification and quantification. High-resolution mass spectrometry (HRMS) allows for precise mass determination and formula prediction.[22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation and to study the interaction of lysolecithin with lipid membranes and its effect on membrane dynamics.[14] |
| Thin-Layer Chromatography (TLC) | A simpler method for the qualitative separation of lipid classes, including lysophospholipids, from other lipids.[23] |
Conclusion
L-γ-Myristoyl-α-lysolecithin is far more than a simple lipid. Its well-defined chemical structure and physicochemical properties translate into a remarkable functional versatility. For the neuroscientist, it is the key that unlocks the study of myelin repair. For the pharmaceutical scientist, it is a building block for next-generation drug delivery systems. For the cell biologist and nutritionist, it is a probe to understand membrane dynamics and nutrient uptake. By understanding its core properties and employing validated experimental protocols, researchers can confidently harness the power of this molecule to advance their respective fields.
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